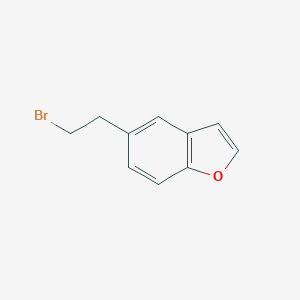

5-(2-bromoethyl)Benzofuran

概要

説明

5-(2-bromoethyl)Benzofuran is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromoethyl)Benzofuran typically involves the bromination of a benzofuran derivative. One common method includes the reaction of benzofuran with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromoethyl group at the 5-position of the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups at the bromoethyl position.

Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives, which can further undergo various chemical transformations.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted benzofuran derivatives.

- Oxidation reactions produce hydroxyl or carbonyl-substituted benzofurans.

- Reduction reactions result in ethyl-substituted benzofurans.

科学的研究の応用

Medicinal Chemistry

5-(2-bromoethyl)Benzofuran serves as a precursor in the synthesis of pharmacologically active compounds. Its derivatives have shown potential in treating various cancers, with notable anticancer activity observed in several studies.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of benzofuran derivatives against cancer cell lines such as K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma). The presence of bromine in these derivatives enhanced their cytotoxicity. For instance, compounds with bromine substituents demonstrated significant selectivity for cancer cells over normal cells, indicating their potential as therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

Research has highlighted that the introduction of halogen atoms, particularly bromine, at specific positions on the benzofuran scaffold significantly enhances the compound's cytotoxic properties. For example, a derivative with a bromoethyl group showed promising results in inhibiting cancer cell growth through apoptosis induction .

Biological Studies

In biological research, this compound is utilized to investigate enzyme inhibition and receptor binding. These studies contribute to understanding various biological pathways and mechanisms of action.

Enzyme Inhibition Studies

The compound has been used to explore interactions with enzymes involved in cellular signaling pathways. Preliminary studies suggest that structurally similar compounds may inhibit specific enzymes or receptors, providing insights into their potential therapeutic applications .

Materials Science

This compound is also significant in materials science, particularly in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for these applications.

Organic Electronics

The compound's ability to form stable films and its electronic characteristics allow it to be used in organic electronics. Research indicates that benzofuran derivatives can enhance the performance of organic light-emitting diodes due to their favorable charge transport properties .

Industrial Applications

In industrial chemistry, this compound is employed in synthesizing dyes, polymers, and other chemicals. Its versatility as an intermediate compound allows for various modifications to meet specific industrial needs.

Synthesis Applications

The compound is noted for its role in synthesizing other organic compounds within the pharmaceutical industry. Its reactivity can be harnessed to create diverse chemical entities for various applications .

作用機序

The mechanism of action of 5-(2-bromoethyl)Benzofuran depends on its specific application:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Chemical Reactivity: The bromoethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects.

類似化合物との比較

Benzofuran: The parent compound without the bromoethyl substituent.

5-Methylbenzofuran: A similar compound with a methyl group at the 5-position instead of a bromoethyl group.

5-Chlorobenzofuran: A compound with a chlorine atom at the 5-position.

Uniqueness: 5-(2-bromoethyl)Benzofuran is unique due to the presence of the bromoethyl group, which imparts distinct chemical reactivity and biological activity. This substituent allows for versatile chemical modifications and enhances the compound’s potential in various applications compared to its analogs.

生物活性

5-(2-bromoethyl)Benzofuran is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and various studies that highlight its efficacy against cancer cell lines.

Chemical Structure and Synthesis

This compound is characterized by a benzofuran moiety with a bromoethyl substituent. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The synthesis typically involves electrophilic bromination of benzofuran derivatives followed by alkylation processes to introduce the bromoethyl group.

The biological activity of this compound primarily revolves around its interaction with cellular pathways involved in cancer progression. Studies suggest that it may induce apoptosis in cancer cells through:

- Inhibition of Key Signaling Pathways : The compound has been shown to affect the AKT signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to increased apoptosis in cancer cells .

- DNA Interaction : Preliminary data indicate that this compound may interact with DNA, potentially inhibiting replication or inducing damage, which could trigger apoptotic pathways .

Anticancer Properties

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines:

- Cytotoxicity Assays : In vitro assays using the MTT method revealed significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values were determined to assess potency. For instance, one study reported an IC50 value of approximately 16.4 µM against A549 cells .

- Apoptosis Induction : The compound was found to significantly increase the activity of caspase-3/7, markers for apoptosis, suggesting that its mechanism involves triggering programmed cell death in affected cells .

Comparative Studies

A comparative analysis with other benzofuran derivatives indicates that this compound exhibits unique properties that enhance its anticancer potential:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 16.4 | Apoptosis via AKT inhibition |

| MCC1019 | A549 | 16.4 | PLK1 inhibition |

| N-Methylpiperidine-BF | SQ20B | 0.46 | Apoptosis induction |

Case Studies

- In Vitro Studies : A study conducted on multiple benzofuran derivatives, including this compound, demonstrated that compounds with similar bromoalkyl substitutions exhibited enhanced cytotoxicity against leukemia and carcinoma cell lines compared to standard chemotherapeutics like doxorubicin .

- In Vivo Models : In murine models of lung cancer, treatment with this compound resulted in reduced tumor growth without significant toxicity to normal tissues, highlighting its selective action against cancer cells .

特性

IUPAC Name |

5-(2-bromoethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTHLIKUXKPFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: Why is the presence of 5-(2-bromoethyl)benzofuran a concern in pharmaceuticals like Darifenacin Hydrobromide?

A: this compound, along with related compounds 5-(2-chloroethyl)-2,3-dihydrobenzofuran and oxidized this compound, are considered potential genotoxic impurities []. Genotoxic substances have the potential to interact with DNA and cause mutations, which can lead to cancer development. Regulatory agencies set strict limits on the allowable amounts of such impurities in pharmaceuticals to ensure patient safety [].

Q2: What analytical methods are used to detect and quantify this compound in Darifenacin Hydrobromide?

A: A study by Patcha et al. [] developed and validated a sensitive RP-HPLC method for the determination of this compound in Darifenacin Hydrobromide drug substance. This method utilized an Ascentis® Express C18 column and a mobile phase consisting of a buffer (orthophosphoric acid in water) and acetonitrile, with UV detection at 205nm []. The method demonstrated good linearity, accuracy, and precision for quantifying this impurity at trace levels [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。